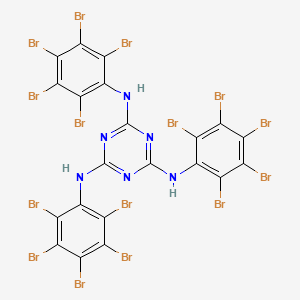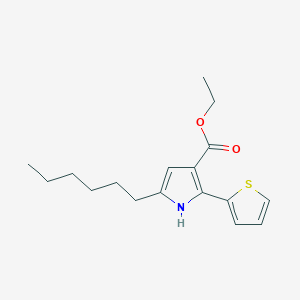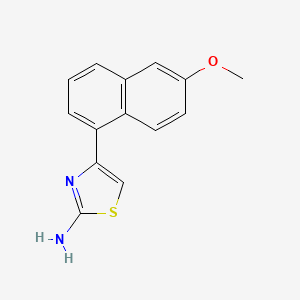
N~2~,N~4~,N~6~-Tris(pentabromophenyl)-1,3,5-triazine-2,4,6-triamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~,N~4~,N~6~-Tris(pentabromophenyl)-1,3,5-triazine-2,4,6-triamine is a chemical compound belonging to the class of triazine derivatives. It is characterized by the presence of three pentabromophenyl groups attached to a triazine core. This compound is known for its high bromine content, which imparts unique properties such as flame retardancy and thermal stability.
Preparation Methods
The synthesis of N2,N~4~,N~6~-Tris(pentabromophenyl)-1,3,5-triazine-2,4,6-triamine typically involves the nucleophilic substitution of cyanuric chloride with pentabromophenylamine. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the substitution process . Industrial production methods may involve continuous-flow synthesis techniques to enhance efficiency and yield .
Chemical Reactions Analysis
N~2~,N~4~,N~6~-Tris(pentabromophenyl)-1,3,5-triazine-2,4,6-triamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atoms in the pentabromophenyl groups can be substituted with other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N~2~,N~4~,N~6~-Tris(pentabromophenyl)-1,3,5-triazine-2,4,6-triamine has several scientific research applications:
Mechanism of Action
The mechanism of action of N2,N~4~,N~6~-Tris(pentabromophenyl)-1,3,5-triazine-2,4,6-triamine involves its interaction with molecular targets through halogen bonding and other non-covalent interactions. The bromine atoms in the compound can form halogen bonds with electron-rich sites on target molecules, leading to changes in their structure and function . This interaction can affect various molecular pathways, including those involved in thermal degradation and flame retardancy .
Comparison with Similar Compounds
N~2~,N~4~,N~6~-Tris(pentabromophenyl)-1,3,5-triazine-2,4,6-triamine is unique due to its high bromine content and triazine core. Similar compounds include:
Hexabromocyclododecane (HBCD): Another brominated flame retardant used in various applications.
Tetrabromobisphenol A (TBBPA): A widely used brominated flame retardant in electronics and plastics.
Decabromodiphenyl ether (DecaBDE): A brominated flame retardant used in textiles and polymers.
Compared to these compounds, N2,N~4~,N~6~-Tris(pentabromophenyl)-1,3,5-triazine-2,4,6-triamine offers enhanced thermal stability and flame retardancy due to its triazine core and multiple bromine atoms .
Properties
CAS No. |
459433-13-7 |
|---|---|
Molecular Formula |
C21H3Br15N6 |
Molecular Weight |
1537.8 g/mol |
IUPAC Name |
2-N,4-N,6-N-tris(2,3,4,5,6-pentabromophenyl)-1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C21H3Br15N6/c22-1-4(25)10(31)16(11(32)5(1)26)37-19-40-20(38-17-12(33)6(27)2(23)7(28)13(17)34)42-21(41-19)39-18-14(35)8(29)3(24)9(30)15(18)36/h(H3,37,38,39,40,41,42) |
InChI Key |
KQMXTKNQKFELFS-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(C(=C(C(=C1Br)Br)Br)Br)Br)NC2=NC(=NC(=N2)NC3=C(C(=C(C(=C3Br)Br)Br)Br)Br)NC4=C(C(=C(C(=C4Br)Br)Br)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![{[4,4-Diethoxy-1-(phenylselanyl)but-1-en-2-yl]sulfanyl}benzene](/img/structure/B12590196.png)
![[(1R,2S)-2-(Methoxycarbonyl)-2-methylcyclopropyl]boronic acid](/img/structure/B12590205.png)
![Spiro[4.14]nonadeca-1,3-diene-1-carbonitrile, 2-amino-3-methyl-](/img/structure/B12590218.png)
![3-[Imino(phenyl)methyl]phenol](/img/structure/B12590220.png)

![2,3-Bis{2-[2-(2,2-diphenylethenyl)phenyl]ethenyl}anthracene](/img/structure/B12590237.png)

![2,6-Dimethylthieno[2,3-D]pyrimidin-4-amine](/img/structure/B12590250.png)


![1H-1,4-Diazepine, 1-[(5-bromo-3-pyridinyl)carbonyl]hexahydro-](/img/structure/B12590270.png)
